molecular formula C16H18ClNO B2545580 2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide CAS No. 1397221-79-2

2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide

Cat. No.: B2545580
CAS No.: 1397221-79-2
M. Wt: 275.78
InChI Key: HHKGQSOAYKXORM-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a naphthyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(2-methylpropyl)-N-(naphthalen-2-YL)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a low temperature to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in organic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amide derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or amines.

Scientific Research Applications

2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals. Its structural features can be modified to enhance its therapeutic potential.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, such as in the manufacture of polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide involves its interaction with specific molecular targets. The chloro group and naphthyl moiety play crucial roles in binding to target proteins or enzymes. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and interaction pathways are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-methylpropyl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.

    2-Chloro-N-(2-methylpropyl)-N-(benzyl)acetamide: Contains a benzyl group instead of a naphthyl group.

    2-Chloro-N-(2-methylpropyl)-N-(pyridin-2-YL)acetamide: Features a pyridinyl group instead of a naphthyl group.

Uniqueness

2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. The naphthyl group enhances the compound’s aromaticity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2-methylpropyl)-N-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-12(2)11-18(16(19)10-17)15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKGQSOAYKXORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=CC2=CC=CC=C2C=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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